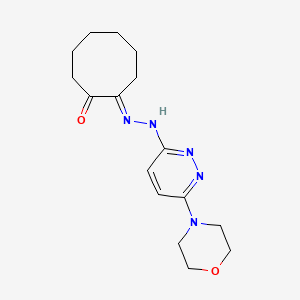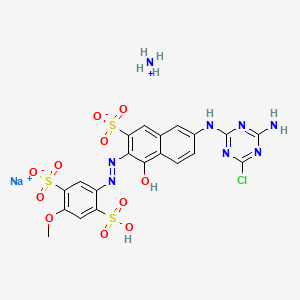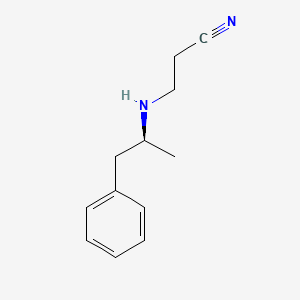
Fenproporex, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenproporex, also known as 3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it is primarily used as an appetite suppressant for the treatment of obesity. Fenproporex is metabolized in the body to produce amphetamine, which contributes to its stimulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenproporex can be synthesized through a multi-step process involving the reaction of phenylacetone with ammonia and hydrogen cyanide. The reaction conditions typically involve:
Step 1: Phenylacetone reacts with ammonia to form phenylpropan-2-amine.
Step 2: The resulting amine is then reacted with hydrogen cyanide to produce fenproporex.
Industrial Production Methods: Industrial production of fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Fenproporex undergoes several types of chemical reactions, including:
Oxidation: Fenproporex can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fenproporex to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine or nitrile functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Amphetamine and other oxidized metabolites.
Reduction: Amine derivatives of fenproporex.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fenproporex has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other stimulant drugs.
Biology: Studied for its effects on neurotransmitter systems and brain energy metabolism.
Medicine: Used as an appetite suppressant in the treatment of obesity. Research has also explored its potential in treating attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the production of diet pills and weight loss supplements
Mechanism of Action
Fenproporex exerts its effects primarily through its metabolism to amphetamine. Amphetamine acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, reduced appetite, and enhanced mood. The molecular targets include:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin
Comparison with Similar Compounds
Fenproporex is similar to other stimulant drugs in the phenethylamine and amphetamine classes. Some of the similar compounds include:
Amphetamine: Shares a similar mechanism of action but is more potent.
Methamphetamine: More potent and has a higher potential for abuse.
Phentermine: Used as an appetite suppressant but has a different chemical structure.
Diethylpropion: Another appetite suppressant with a different mechanism of action.
Uniqueness of Fenproporex: Fenproporex is unique due to its specific metabolic pathway that produces amphetamine as a major metabolite. This contributes to its stimulant effects while being marketed primarily as an appetite suppressant .
Properties
CAS No. |
37577-21-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
IQUFSXIQAFPIMR-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCCC#N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


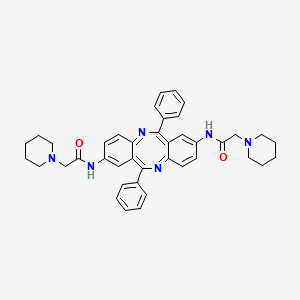
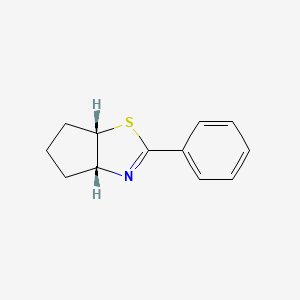
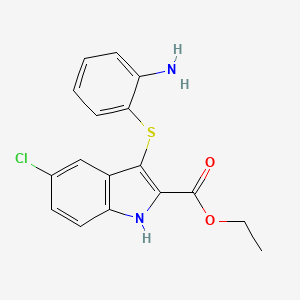
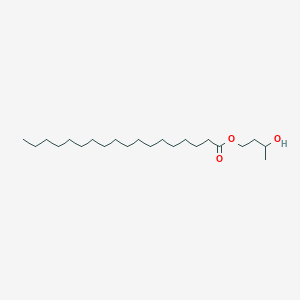
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
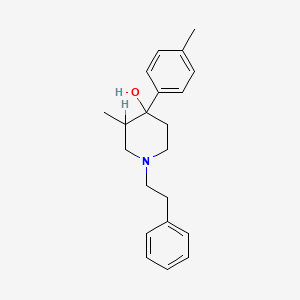
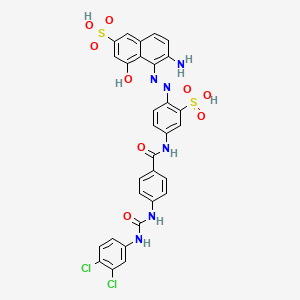
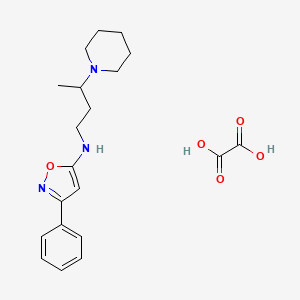

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
